1,5-Dimethyl-1H-benzo[d]imidazol-2-amine

Epigenetics LSD1 Inhibition Enzyme Assays

Procuring a reliable LSD1 inhibitor with verified potency and selectivity is critical for epigenetic research. This 1,5-dimethyl-2-aminobenzimidazole scaffold provides a consistent, high-purity starting point for chemical probe development. Its unique substitution pattern ensures target specificity, solving common issues of off-target effects seen with generic benzimidazoles. Key advantages include: - Potent LSD1 binding (Ki = 50 nM) validated for dose-response assays. - Exceptional selectivity: >2,000-fold over MAO isoforms, minimizing confounding results. - Consistent 97% purity (HPLC) with defined solubility (0.771 mg/mL) for reliable pre-formulation studies.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 39860-12-3
Cat. No. B1294803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
CAS39860-12-3
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)N)C
InChIInChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11)
InChIKeyVJDQEQWPZTVEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-1H-benzo[d]imidazol-2-amine (CAS 39860-12-3) for Research Procurement: Core Specifications and Primary Applications


1,5-Dimethyl-1H-benzo[d]imidazol-2-amine (CAS 39860-12-3) is a 2-aminobenzimidazole derivative featuring methyl groups at the 1 and 5 positions of its fused bicyclic core [1]. This small-molecule scaffold is distinguished by a molecular weight of 161.20 g/mol, a topological polar surface area of 43.8 Ų, and a calculated logP (XLogP3) of 1.5 . Its primary scientific utility lies in its role as a versatile building block for synthesizing more complex pharmacologically active molecules, including kinase inhibitors and epigenetic modulators .

Why 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine Cannot Be Replaced by Unsubstituted or N,N-Dimethyl Analogs in Target-Focused Research


Generic substitution within the 2-aminobenzimidazole class is scientifically unjustified due to the profound impact of the specific 1,5-dimethyl substitution pattern on both molecular recognition and chemical reactivity. The presence and position of the methyl groups directly influence target binding affinity, as evidenced by the stark differences in potency against enzymes like LSD1 [1]. Furthermore, this pattern imparts a unique nucleophilicity to the 2-amino group, enabling specific cyclization and condensation reactions for building focused libraries . In contrast, the unsubstituted analog (1H-benzo[d]imidazol-2-amine, CAS 934-32-7) lacks the steric and electronic modulation required for selective binding, while the N,N-dimethyl variant (DMAT) exhibits a fundamentally different pharmacokinetic and selectivity profile due to its distinct amine substitution .

Quantitative Differentiation of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine: A Comparative Evidence Guide for Scientific Selection


Superior LSD1 Inhibitory Potency Compared to 1,2-Disubstituted Benzimidazole Scaffolds

This compound demonstrates potent inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target, with a binding affinity Ki of 50 nM [1]. In comparison, a structurally related 1,2-disubstituted benzimidazole from the same patent series exhibits a significantly lower potency with an IC50 of 700 nM, representing a 14-fold difference in target engagement [2]. This highlights the critical role of the 1,5-dimethyl substitution pattern for achieving high-affinity binding to the LSD1 active site.

Epigenetics LSD1 Inhibition Enzyme Assays

Exceptional Selectivity Profile Against Monoamine Oxidases (MAOs) in LSD1 Assays

Beyond its potent LSD1 inhibition, this compound exhibits a remarkable selectivity window against the closely related flavoenzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Its Ki values for both MAO-A and MAO-B exceed 100,000 nM (Ki > 100,000 nM), translating to a greater than 2,000-fold selectivity for LSD1 over these off-targets [1]. In stark contrast, a comparator 1,2-disubstituted benzimidazole (BDBM153419) demonstrates poor selectivity, with IC50 values of 14,000 nM and 29,000 nM for MAO-B and MAO-A respectively, offering only a 20- to 40-fold window over its LSD1 IC50 of 700 nM [2].

Epigenetics Selectivity Profiling Off-target Screening

Defined Aqueous Solubility Enabling Reliable in vitro Experimentation

The compound's aqueous solubility has been empirically determined to be 0.771 mg/mL (0.00478 mol/L), classifying it as poorly soluble on the LogS scale . This precise quantification is essential for the preparation of reproducible stock and working solutions for in vitro assays. While the unsubstituted parent scaffold, 1H-benzo[d]imidazol-2-amine, is reported to be more soluble, this increased solubility is often associated with a lack of specific biological activity and is an inherent property of a non-optimized starting material [1].

Physicochemical Properties Assay Development Solubility

Well-Characterized Physicochemical Profile Supporting Formulation and Synthesis

The compound possesses a well-defined physicochemical profile, including a melting point of 232-233 °C (from water) and a calculated density of 1.23 g/cm³, which are critical parameters for solid-state characterization and pre-formulation studies . Furthermore, its synthetic versatility is highlighted by its known reactivity in forming Schiff bases and benzimidazole-fused oxazepines via condensation with aldehydes, as evidenced by its use as a precursor in the synthesis of diverse heterocyclic libraries . In contrast, the less substituted analog 1,5-Dimethylbenzimidazole (CAS 10394-35-1) lacks the 2-amino nucleophile, rendering it inert to these crucial derivatization reactions, thereby limiting its utility as a synthetic building block [1].

Pre-formulation Synthetic Chemistry Analytical Chemistry

Recommended Application Scenarios for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine Based on Empirical Evidence


Epigenetics Probe Development: LSD1-Focused Chemical Biology

This compound is ideally suited for use as a starting point or core scaffold in the development of chemical probes targeting Lysine-Specific Demethylase 1 (LSD1). Its potent binding (Ki = 50 nM) combined with exceptional selectivity against MAO isoforms (>2,000-fold) makes it a superior choice over other benzimidazole derivatives for dissecting the specific biological roles of LSD1 in disease models [1]. Its well-defined solubility profile facilitates the design of reliable dose-response experiments in cellular assays.

Synthetic Intermediate for Focused Kinase Inhibitor Libraries

The compound serves as an advanced intermediate in the multi-step synthesis of complex kinase inhibitors, as referenced in patents for PIM1, DYRK1A, and other serine/threonine and tyrosine kinases [2]. Its unique substitution pattern and nucleophilic 2-amino group enable chemists to rapidly generate focused libraries of analogs, which is a key advantage over simpler, non-functionalized benzimidazoles that require additional synthetic steps to install the same level of complexity.

In Vitro Assay Calibration and Biological Screening

Given its quantitatively defined enzyme inhibition profile (LSD1 Ki = 50 nM) and off-target selectivity (MAO Ki > 100,000 nM), this compound can be employed as a reference standard for calibrating and validating high-throughput biochemical and cellular assays designed to screen for new LSD1 modulators [1]. Its known solubility limit (0.771 mg/mL) is critical for ensuring that assay results are not confounded by compound precipitation artifacts.

Pre-formulation and Solid-State Characterization Studies

The compound's well-defined physicochemical properties, including its melting point (232-233 °C) and calculated density (1.23 g/cm³), make it a reliable candidate for use in pre-formulation research . It can serve as a model compound for studying the solid-state behavior, solubility enhancement strategies, or stability profiles of related benzimidazole-based drug candidates.

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